Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate
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Overview
Description
BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorophenoxy moiety, and an acetamido group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 4-chlorophenoxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-[2-(4-chlorophenoxy)acetamido]benzoic acid.
Esterification: Finally, the 4-[2-(4-chlorophenoxy)acetamido]benzoic acid is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and acetamido groups.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
- 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid
- 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
- 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid
Comparison: BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific structural features, such as the butyl ester group and the combination of chlorophenoxy and acetamido moieties. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles.
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
butyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20ClNO4/c1-2-3-12-24-19(23)14-4-8-16(9-5-14)21-18(22)13-25-17-10-6-15(20)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,21,22) |
InChI Key |
YJQQYTHEJMSKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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